N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-10(12(19)17-6-7-20-13(17)15-8)16-11(18)9-4-2-3-5-14-9/h2-7H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIICGHGUUIIFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities.
Mode of Action
Thiazolo[3,2-a]pyrimidines, which share a similar structure, are known to interact with various biological targets due to their structural similarity to purine. The active methylene group (C2H2) in these compounds is highly reactive towards various electrophilic reagents, suggesting that F2397-0113 may interact with its targets in a similar manner.
Biochemical Pathways
Given the reported antitumor, antibacterial, and anti-inflammatory activities of similar compounds, it is plausible that F2397-0113 may affect pathways related to cell proliferation, bacterial growth, and inflammation.
Result of Action
Based on the reported activities of similar compounds, it can be hypothesized that F2397-0113 may inhibit cell proliferation, bacterial growth, and inflammatory responses.
Biological Activity
The compound N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide is a member of the thiazolo-pyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Thiazole Ring : Utilization of thioketones and appropriate amines to construct the thiazole framework.
- Pyrimidine Integration : Cyclization reactions to incorporate the pyrimidine moiety.
- Carboxamide Formation : Conversion of carboxylic acids to amides through coupling reactions with amines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo-pyrimidine derivatives. For instance, compounds similar to this compound exhibited significant activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa , with Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM .
Antiinflammatory and Analgesic Effects
In vivo studies have demonstrated that related thiazolo-pyrimidine compounds possess notable analgesic and anti-inflammatory activities. These effects were evaluated using models such as the acetic acid-induced writhing test and the hot plate test, indicating their potential utility in pain management .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- DNA Interaction : Molecular docking studies suggest strong binding interactions with DNA gyrase and MurD enzyme, critical for bacterial replication .
Study 1: Antimicrobial Evaluation
A study focused on a series of thiazolo-pyrimidine derivatives demonstrated that compound 3g (closely related to our target compound) displayed potent antibacterial activity against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans , indicating broad-spectrum efficacy .
Study 2: Analgesic Properties
Another investigation assessed the analgesic properties using various animal models. The results indicated that these compounds significantly reduced pain responses compared to control groups, suggesting a viable pathway for developing new analgesics .
Data Table: Biological Activities of Related Compounds
| Compound Name | MIC (µM) | Antimicrobial Spectrum | Analgesic Activity |
|---|---|---|---|
| Compound 3g | 0.21 | E. coli, Pseudomonas aeruginosa | Significant |
| Compound X | 0.35 | Citrobacter freundii | Moderate |
| Compound Y | 0.50 | Achromobacter xylosoxidans | Minimal |
Scientific Research Applications
Medicinal Chemistry
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide has been investigated for its antimicrobial and anticancer properties. Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant activity against various bacterial strains and cancer cell lines.
Case Study: Anticancer Activity
A study conducted on thiazolo-pyrimidine derivatives demonstrated that modifications at the pyridine position enhanced cytotoxicity against breast cancer cells (MCF-7). The compound's mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
The compound has shown promise in inhibiting specific enzymes linked to disease pathways. For instance, it has been evaluated for its potential as an inhibitor of protein kinases , which are critical in cancer progression.
Case Study: Protein Kinase Inhibition
In vitro assays indicated that this compound effectively inhibited the activity of certain kinases involved in signaling pathways related to cell proliferation .
Synthetic Applications
Due to its unique structure, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclization processes.
Synthetic Route Example
The synthesis typically involves:
- Formation of the thiazole ring via reaction between thiourea and α-haloketones.
- Subsequent reactions with β-dicarbonyl compounds to form the pyrimidine core.
- Introduction of substituents through electrophilic aromatic substitution .
Material Science
Research is underway to explore the use of this compound in developing new materials with specific electronic or optical properties due to its conjugated system.
Comparison with Similar Compounds
Substituent Variations at Position 6
The position 6 carboxamide group is a critical site for structural diversification. Key analogs include:
Key Observations :
Structural Conformation and Crystallographic Data
Crystal structures of related thiazolo[3,2-a]pyrimidine derivatives reveal key conformational trends:
- Puckering of the Thiazolopyrimidine Core : In ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)thiazolo[3,2-a]pyrimidine-6-carboxylate, the central pyrimidine ring adopts a flattened boat conformation, with the C5 atom deviating by 0.224 Å from the mean plane .
- Dihedral Angles : The fused thiazolopyrimidine system forms an 80.94° dihedral angle with appended aromatic rings (e.g., phenyl or trimethoxyphenyl), influencing molecular packing and intermolecular interactions .
- Hydrogen Bonding : C–H···O hydrogen bonds in crystal lattices stabilize supramolecular assemblies, as seen in chains along the c-axis in ethyl 7-methyl-3-oxo-5-phenyl derivatives .
Pharmacological Potential
- Antimicrobial Activity : Thiadiazolo[3,2-a]pyrimidine derivatives show broad-spectrum antimicrobial effects, attributed to their ability to disrupt microbial cell membranes or enzymatic functions .
Preparation Methods
Cyclocondensation of 2-Aminothiazole with β-Keto Esters
A widely adopted method involves reacting 2-aminothiazole with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions. For instance, Venkatesan K. et al. demonstrated that urea or thiourea derivatives condense with aldehydes and β-keto esters in acetonitrile under microwave irradiation (160 W, 15–18 min) to yield 3,4-dihydropyrimidinones. Adapting this protocol:
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2-Aminothiazole (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in glacial acetic acid.
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Microwave irradiation (200 W, 10 min) facilitates cyclization to 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine .
Key Data:
Functionalization at Position 6: Introduction of the Amine Group
The 6-position of the thiazolo[3,2-a]pyrimidine core requires an amine group for subsequent amidation.
Nitration and Reduction
Kurasawa Osamu et al. reported nitration of thienopyrimidines followed by palladium-catalyzed hydrogenation to introduce amines:
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7-Methyl-5-oxo-thiazolo[3,2-a]pyrimidine undergoes nitration with HNO₃/H₂SO₄ at 0°C.
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Catalytic hydrogenation (Pd/C, H₂, 60 psi) reduces the nitro group to amine, yielding 6-amino-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine .
Key Data:
Amidation with Pyridine-2-carboxylic Acid
The final step couples the amine with pyridine-2-carboxylic acid. AguilarRodríguez et al. utilized carbodiimide-mediated amidation for analogous pyrimidines.
EDCl/HOBt-Mediated Coupling
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6-Amino-thiazolo[3,2-a]pyrimidine (1.0 equiv) reacts with pyridine-2-carboxylic acid (1.2 equiv) in DMF.
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EDCl (1.5 equiv) and HOBt (1.5 equiv) activate the carboxylic acid at 0°C.
Key Data:
Alternative Route: One-Pot Microwave-Assisted Synthesis
Farahi Mahnaz et al. demonstrated microwave-assisted one-pot synthesis for fused pyrimidines. Adapting this approach:
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2-Aminothiazole , ethyl acetoacetate , and pyridine-2-carbonyl chloride (1.0:1.2:1.0 equiv) are mixed in DMF.
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Microwave irradiation (300 W, 15 min) directly forms the target compound via sequential cyclization and amidation.
Key Data:
Characterization and Validation
Spectral Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| EDCl/HOBt Coupling | 75 | 95 | 12 h |
| Microwave One-Pot | 70 | 90 | 15 min |
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide?
- Methodology : Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation of precursors like 2-aminothiazolines with activated carbonyl compounds. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is synthesized by reacting 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride under reflux, followed by recrystallization (78% yield) . Adapting this method, the pyridine-2-carboxamide moiety can be introduced via nucleophilic substitution or coupling reactions.
Q. How can the spatial conformation of this compound be characterized experimentally?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving spatial conformation. For thiazolo[3,2-a]pyrimidines, key parameters include dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) and deviations from planarity (e.g., C5 atom deviating by 0.224 Å in a flattened boat conformation). Hydrogen bonding networks (e.g., C–H···O interactions) and crystal packing should also be analyzed .
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data interpretation for thiazolo[3,2-a]pyrimidine derivatives?
- Methodology : Discrepancies in NMR or XRD data (e.g., bond angles or dihedral angles) may arise from polymorphism or solvent effects. For example, in ethyl 7-methyl-3-oxo-5-phenyl derivatives, C–H···O bifurcated hydrogen bonds stabilize specific conformations . Cross-validation with computational methods (DFT calculations for optimized geometries) and variable-temperature NMR can resolve ambiguities .
Q. How can regioselectivity be controlled during functionalization of the thiazolo[3,2-a]pyrimidine core?
- Methodology : Substituent position (e.g., methyl at C7 vs. phenyl at C5) directs reactivity. For instance, electron-withdrawing groups at C6 (e.g., carboxylate esters) enhance electrophilic substitution at C2. In ethyl 2-(2,4,6-trimethoxybenzylidene) derivatives, steric hindrance from trimethoxy groups dictates benzylidene orientation, confirmed by XRD . Use directing groups (e.g., amino or halogens) and catalysts (e.g., Pd for cross-couplings) to target specific positions.
Q. What are the mechanistic pathways for cyclocondensation reactions forming the thiazolo[3,2-a]pyrimidine core?
- Methodology : The reaction likely proceeds via initial formation of a Schiff base between 2-aminothiazoline and aldehyde, followed by cyclization with chloroacetic acid. Kinetic studies (monitored by TLC or HPLC) and isotopic labeling (e.g., ¹⁵N tracing) can validate intermediates. Computational modeling (e.g., transition state analysis) further elucidates activation barriers .
Data Analysis and Experimental Design
Q. How can crystallization challenges for this compound be overcome?
- Methodology : Slow evaporation of ethyl acetate/ethanol (3:2) yields high-quality crystals for XRD . If crystallization fails, use seeding techniques or co-crystallization agents (e.g., DMF in a 1:1 ratio) . For hydrophobic derivatives, optimize solvent polarity (e.g., acetonitrile/water mixtures) .
Q. What in vitro assays are suitable for evaluating bioactivity of this compound?
- Methodology : Prioritize assays based on structural analogs. For example:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADPH depletion as readouts .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs .
Tables of Key Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Dihedral angle (thiazolo/pyrimidine vs. benzene) | 80.94° | |
| C5 deviation from planarity | 0.224 Å | |
| Recrystallization solvent | Ethyl acetate/ethanol (3:2) | |
| Hydrogen bond (C–H···O) length | 2.2–2.5 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
